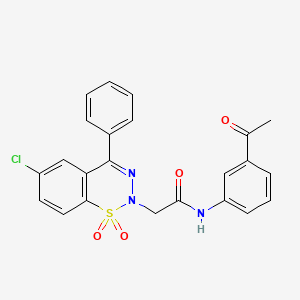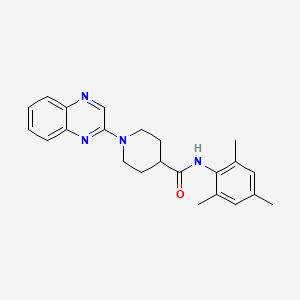![molecular formula C18H19N5O2 B6519079 N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide CAS No. 933010-26-5](/img/structure/B6519079.png)
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a benzamide derivative with a tetrazole ring attached to the benzene ring via a methylene group. The benzene ring is substituted with two methyl groups and an amide group. The tetrazole ring is further substituted with a 4-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzene ring with the attached amide, methyl, and tetrazole groups. The tetrazole ring would have the 4-methoxyphenyl group attached .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and tetrazoles are known to participate in a variety of chemical reactions. Benzamides can undergo hydrolysis to form benzoic acid and an amine. Tetrazoles can act as a bioisostere for carboxylic acid groups and can participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, benzamides are solid at room temperature and have higher melting points than corresponding carboxylic acids or alcohols .科学研究应用
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide has been studied for its potential therapeutic applications, particularly in cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. In addition, it has been shown to reduce the proliferation of cancer cells and induce apoptosis. Furthermore, it has been studied for its potential anti-inflammatory, anti-angiogenic, and anti-tumorigenic activities.
作用机制
The mechanism of action of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide is not fully understood. However, it is believed to act through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that are known to play a role in the development and progression of certain types of cancer. By inhibiting this enzyme, this compound is thought to reduce the production of prostaglandins, which may in turn inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumorigenic activities. It has also been shown to inhibit the production of nitric oxide, which is a molecule involved in the regulation of blood pressure and inflammation. Furthermore, it has been shown to reduce the production of reactive oxygen species, which are molecules involved in oxidative stress and inflammation.
实验室实验的优点和局限性
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is easily synthesized in the laboratory, making it a convenient tool for research. In addition, it has been shown to be effective in inhibiting the growth of various types of cancer cells, making it a useful tool for studying the effects of cancer treatments. However, it is important to note that the effects of this compound may vary depending on the type of cancer cell being studied. Therefore, it is important to use caution when using this compound in laboratory experiments.
未来方向
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide has shown promising results in laboratory experiments and is currently being studied for its potential therapeutic applications. Possible future directions for research include further studies of its mechanism of action, as well as studies of its potential applications in the treatment of other diseases, such as autoimmune disorders and infections. Additionally, further studies of its potential side effects and toxicity are needed to ensure its safety for clinical use. Finally, further studies are needed to investigate its potential synergistic effects when combined with other drugs or therapies.
合成方法
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide is synthesized by reacting 4-methoxyphenyl-1H-1,2,3,4-tetrazol-5-ylmethanol with 3,4-dimethylbenzamide. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures and in the presence of a base, such as sodium hydroxide. The reaction yields the desired product in high yield.
安全和危害
属性
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-4-5-14(10-13(12)2)18(24)19-11-17-20-21-22-23(17)15-6-8-16(25-3)9-7-15/h4-10H,11H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWLTEOVJHKNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B6519023.png)

![N-(4-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B6519025.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6519036.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6519037.png)
![3-bromo-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6519052.png)
![5-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide](/img/structure/B6519058.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6519059.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B6519063.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B6519071.png)
![2-(benzylsulfanyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6519089.png)